2-Fluoro-4,5-dimethoxybenzoic acid
Description
Significance of Fluorine Substitution in Aromatic Systems
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique characteristics to aromatic compounds. numberanalytics.com Fluorine's strong electron-withdrawing nature can influence the reactivity and stability of the aromatic ring, often making it more resistant to oxidative degradation. numberanalytics.com This increased stability is a desirable trait in the design of new molecules. numberanalytics.comnih.govacs.org Furthermore, the presence of fluorine can enhance properties such as lipophilicity and metabolic stability, which are crucial for the bioavailability and efficacy of drug candidates. numberanalytics.comnih.gov The introduction of fluorine can also create new possibilities for chemical reactions, such as nucleophilic aromatic substitution. numberanalytics.comevitachem.com
Overview of Benzoic Acid Derivatives in Organic and Medicinal Chemistry
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis and hold significant importance in medicinal chemistry. chemicalbook.compreprints.orgresearchgate.net The carboxyl group and the aromatic ring provide a versatile scaffold that can be readily modified to create a diverse range of molecules with various biological activities. chemicalbook.comresearchgate.net Many established drugs, including local anesthetics like benzocaine (B179285) and diuretics such as furosemide, are based on a benzoic acid framework. researchgate.netpharmacy180.com Benzoic acid derivatives are also utilized as antimicrobial food preservatives and in the synthesis of dyes and other fine chemicals. chemicalbook.comwikipedia.org
Positioning of 2-Fluoro-4,5-dimethoxybenzoic Acid within Contemporary Research Landscapes
This compound is a specialized benzoic acid derivative that combines the influential properties of fluorine with the electronic effects of two methoxy (B1213986) groups on a benzoic acid core. This unique combination of functional groups makes it a valuable intermediate in several areas of chemical research. biosynth.com It serves as a building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. evitachem.combiosynth.com The presence and specific arrangement of the fluoro and dimethoxy substituents on the benzoic acid ring allow for targeted chemical modifications, enabling researchers to construct novel compounds with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGPPMUENMUUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345955 | |
| Record name | 2-Fluoro-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79474-35-4 | |
| Record name | 2-Fluoro-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4,5-dimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 Fluoro 4,5 Dimethoxybenzoic Acid
Retrosynthetic Analysis of the 2-Fluoro-4,5-dimethoxybenzoic Acid Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comub.edu For this compound, the primary disconnections involve the carbon-fluorine (C-F) bond, the carbon-oxygen (C-O) bonds of the methoxy (B1213986) groups, and the carbon-carbon (C-C) bond of the carboxylic acid group.
The most logical disconnections are typically at the functional groups. The carboxylic acid can be retrosynthetically disconnected to a benzaldehyde (B42025) or a methyl group, which can then be oxidized. The methoxy groups can be traced back to hydroxyl groups, which are then methylated. The fluorine atom can be introduced through various fluorination reactions.
A plausible retrosynthetic pathway would involve the disconnection of the C-F bond, leading to 4,5-dimethoxybenzoic acid as a key intermediate. This intermediate can be further simplified by disconnecting the methoxy groups to arrive at a dihydroxybenzoic acid derivative. Alternatively, the carboxylic acid could be formed late in the synthesis from a corresponding aldehyde, such as 2-fluoro-4,5-dimethoxybenzaldehyde. sigmaaldrich.com
De Novo Synthesis Approaches
De novo synthesis refers to the creation of a complex molecule from simple, commercially available precursors. The synthesis of this compound can be approached through various strategies that focus on the timely and efficient introduction of the fluoro, methoxy, and carboxyl moieties.
Fluorination Strategies
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. Several methods can be employed for this transformation. nih.gov
Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalization of the aromatic ring. Photocatalytic methods using reagents like N-fluorobenzenesulfonimide (NFSI) in the presence of a decatungstate anion photocatalyst have shown promise for the direct fluorination of unactivated C-H bonds. brittonsfu.com
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for this purpose. The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene from 2-fluoro-1,4-dimethoxybenzene using nitric acid demonstrates an electrophilic substitution where the fluoro-substituent directs the incoming nitro group. mdpi.com A similar strategy could be envisioned starting with a suitably substituted benzoic acid derivative.
Nucleophilic aromatic substitution (SNAr) is another powerful method for introducing fluorine. This typically requires an activating group, such as a nitro group, positioned ortho or para to a good leaving group (e.g., chlorine, bromine). For instance, a precursor like 2-chloro-4,5-dimethoxybenzoic acid could potentially undergo nucleophilic fluorination with a fluoride (B91410) salt, although the electron-donating methoxy groups may hinder this reaction. A more viable approach might involve the use of a diazonium salt intermediate, which can be converted to the corresponding fluoro derivative via the Balz-Schiemann reaction.
A related synthesis involves the lithiation of 2,4,5-trimethoxybenzaldehyde (B179766) followed by subsequent reactions to introduce the fluorine atom. biosynth.com
Installation of Methoxy Groups
The introduction of the two methoxy groups at the C4 and C5 positions is another key synthetic transformation.
A common method for installing methoxy groups is through the etherification of the corresponding hydroxyl groups. For example, a dihydroxybenzoic acid precursor could be treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. quickcompany.ingoogle.com This approach is widely used in the industrial synthesis of methoxybenzoic acids. sciencemadness.org
Alternatively, the methoxy groups can be present in the starting material. For instance, a synthesis could commence from a commercially available dimethoxybenzene derivative, such as 3,4-dimethoxybenzoic acid (veratric acid), which can then be further functionalized. chemicalbook.com The synthesis of 2-amino-4,5-dimethoxybenzoic acid often starts from 4,5-dimethoxy-2-nitrobenzoic acid, which is prepared by the nitration of 3,4-dimethoxybenzoic acid. chemicalbook.comchemicalbook.com Subsequent reduction of the nitro group provides the amine, which could then potentially be converted to a fluorine via a Sandmeyer-type reaction.
Another approach involves a Grignard reaction. A patent describes the preparation of 2-methyl-3-methoxybenzoic acid by forming a Grignard reagent from 2-methyl-3-chloroanisole, followed by reaction with carbon dioxide. google.com A similar strategy could be adapted for the synthesis of this compound from a suitable halogenated dimethoxyfluorobenzene precursor.
Carboxylic Acid Formation
A pivotal step in several synthetic pathways to this compound involves the creation of the carboxylic acid functional group. This is commonly accomplished by oxidizing a suitable precursor, such as an aldehyde or an alkyl group attached to the benzene (B151609) ring.
The oxidation of 2-Fluoro-4,5-dimethoxybenzaldehyde offers a direct and efficient method for producing the target carboxylic acid. chemimpex.com This transformation is a standard and well-understood reaction in organic synthesis. A variety of oxidizing agents can be utilized, with the selection often guided by factors like yield, reaction conditions, and the tolerance of other functional groups in the molecule.
Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone), and sodium chlorite (B76162) (NaClO₂). When using potassium permanganate, the reaction is typically performed in an aqueous alkaline solution. The aldehyde is converted to its corresponding carboxylate salt, which is subsequently acidified to produce the final carboxylic acid.
A study outlining a similar transformation describes the oxidation of a substituted benzaldehyde with potassium permanganate. The aldehyde is dissolved in an appropriate solvent, and an aqueous solution of potassium permanganate is added in portions to manage the exothermic nature of the reaction. Upon completion, the manganese dioxide byproduct is filtered off, and the remaining solution is acidified to precipitate the carboxylic acid. tandfonline.com This general method is applicable to the oxidation of 2-Fluoro-4,5-dimethoxybenzaldehyde.
Table 1: Comparison of Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Reaction Conditions | Advantages |
| Potassium Permanganate (KMnO₄) | Aqueous alkaline solution, room temperature to gentle heating | Readily available, cost-effective |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | A powerful oxidant that often results in high yields |
| Sodium Chlorite (NaClO₂) | Aqueous buffer (e.g., with NaH₂PO₄), often with a chlorine scavenger | Mild conditions, selective for aldehydes |
An alternative to aldehyde oxidation is the oxidation of a methyl or other alkyl group at the desired position on the benzene ring. This approach is particularly advantageous if the alkyl-substituted precursor is more accessible than the corresponding aldehyde.
The conversion of an aryl methyl group to a carboxylic acid generally requires potent oxidizing agents and can involve demanding reaction conditions. google.comorganic-chemistry.org Reagents such as potassium permanganate under heat or chromic acid are often used. The reaction advances through several oxidative stages, ultimately transforming the methyl group into a carboxyl group. google.com For example, if 2-Fluoro-4,5-dimethoxytoluene were available, its methyl group could be oxidized by refluxing it with a strong oxidizing agent like potassium permanganate in an alkaline solution. thieme-connect.com A subsequent workup involving filtration and acidification would then be necessary to isolate the this compound. The success of this method can be affected by the starting material's stability under such strong oxidative environments. tandfonline.com
Synthesis from Related Dimethoxybenzoic Acid Precursors
Another synthetic strategy begins with a more common dimethoxybenzoic acid and introduces the fluorine atom at a later stage.
This method involves the initial bromination of a suitable dimethoxybenzoic acid precursor, followed by a nucleophilic aromatic substitution (SNAr) or a halogen exchange (Halex) reaction to introduce the fluorine atom. For instance, starting with 3,4-dimethoxybenzoic acid, bromination can be performed to add a bromine atom. acs.org However, directing the bromine to the 2-position can be difficult due to the influence of the existing methoxy and carboxylic acid groups. A more controlled approach might start with a precursor where the desired substitution is already in place, such as 2-Bromo-4,5-dimethoxybenzoic acid.
Once the bromo-substituted precursor is acquired, the fluorine atom can be introduced via a Halex reaction. This typically involves heating the bromo compound with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of electron-withdrawing groups can activate the ring for this type of nucleophilic substitution. researchgate.net
Functional group interconversions provide another versatile route to the target molecule. A notable example is the Balz-Schiemann reaction, which is a classic method for introducing fluorine onto an aromatic ring. wikipedia.orgnumberanalytics.com This process would commence with 2-Amino-4,5-dimethoxybenzoic acid. The amino group is first converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid, typically tetrafluoroboric acid (HBF₄). byjus.com The resulting diazonium tetrafluoroborate (B81430) salt is then isolated and thermally decomposed. This decomposition releases nitrogen gas and a fluoride ion, which substitutes the diazonium group to yield this compound. wikipedia.orgbyjus.com While effective, the yields of the Balz-Schiemann reaction can be variable, and handling diazonium salts requires caution. byjus.com Innovations in this reaction have explored the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) to potentially improve yields. wikipedia.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for developing an efficient and economically viable synthesis of this compound. This involves the systematic variation of parameters like temperature, reaction time, solvent, and reagent stoichiometry to maximize product yield and purity.
For the oxidation of 2-Fluoro-4,5-dimethoxybenzaldehyde, optimization may involve comparing different oxidizing agents. For a specific oxidant like potassium permanganate, parameters such as reagent concentration, solution pH, and reaction temperature can be fine-tuned. A slight increase in temperature might speed up the reaction, but excessive heat could lead to side reactions and product degradation.
In the case of the Halex reaction for introducing fluorine, the choice of fluoride source and solvent is critical. Cesium fluoride is generally more reactive than potassium fluoride but is also more costly. The solvent must be capable of dissolving the reactants and withstanding the high temperatures often required. Optimization would involve screening various combinations of fluoride salts and solvents to identify the conditions that provide the best conversion to the desired fluoro compound with minimal byproduct formation. The use of microwave irradiation has also been investigated to accelerate such reactions and enhance yields.
Table 2: Key Parameters for Optimization in the Synthesis of this compound
| Reaction Step | Parameter to Optimize | Potential Impact on Yield and Purity |
| Aldehyde Oxidation | Oxidizing agent, temperature, pH | Affects reaction rate, selectivity, and the potential for over-oxidation or side reactions. |
| Bromination | Brominating agent, catalyst, solvent | Influences regioselectivity and the formation of di- or poly-brominated byproducts. |
| Halogen Exchange | Fluoride source, solvent, temperature, catalyst | Determines the efficiency of fluorine introduction and the extent of competing side reactions. |
| Balz-Schiemann Reaction | Diazotization conditions, decomposition temperature | Impacts the yield of the diazonium salt and the subsequent fluorination step. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is a critical consideration for minimizing the environmental impact and enhancing the sustainability of its production. While specific green chemistry-focused research on this particular compound is not extensively documented in publicly available literature, the principles of green chemistry provide a clear framework for developing more environmentally benign synthetic routes. These principles, established by Anastas and Warner, advocate for practices such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and catalysts.
A notable example of a greener approach to a closely related compound, 2-halo-4,5-dimethoxybenzoic acid, is described in patent CN102285878B. This method utilizes a combination of sulfuric acid (H₂SO₄), hydrogen peroxide (H₂O₂), and a sodium or potassium halide (NaX or KX, where X is a halogen) for the halogenation step. google.com This approach is presented as an alternative to using more volatile and hazardous elemental halogens, thereby aligning with the green chemistry principle of using less hazardous chemical syntheses. google.com The use of hydrogen peroxide is particularly noteworthy as its primary byproduct is water, a benign substance.
Extrapolating from this and other general green chemistry strategies, several key areas can be identified for the sustainable synthesis of this compound:
Use of Greener Solvents: Traditional organic syntheses often rely on volatile organic compounds (VOCs) which can be harmful to the environment and human health. The substitution of these solvents with greener alternatives such as water, supercritical fluids (like CO₂), or bio-based solvents (e.g., 2-methyltetrahydrofuran) could significantly reduce the environmental footprint of the synthesis process. For instance, the Schotten-Baumann reaction, a method for synthesizing benzoic acid derivatives, has been successfully performed in an aqueous environment. brazilianjournals.com.brbrazilianjournals.com.br
Catalytic Reagents: The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. Catalysts are used in smaller quantities and can often be recycled and reused, which minimizes waste. In the context of synthesizing substituted benzoic acids, various catalytic systems are being explored to replace older, more wasteful methods. This includes the use of metal catalysts for continuous oxidation reactions, which can improve safety and yield. wipo.int
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Syntheses with high atom economy are inherently "greener" as they generate less waste. Designing synthetic pathways for this compound that maximize the incorporation of all reactant atoms into the final product is a key goal. This often involves favoring addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The development of new catalysts that are active under milder conditions is a significant area of green chemistry research.
The following table summarizes potential green chemistry strategies applicable to the synthesis of this compound and their alignment with the core principles of green chemistry.
| Green Chemistry Principle | Potential Application in Synthesis of this compound | Benefit |
| Prevention | Optimizing reaction conditions to minimize byproduct formation. | Reduces the need for waste treatment and disposal. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Minimizes waste at the molecular level. |
| Less Hazardous Chemical Syntheses | Utilizing less toxic and hazardous reagents, such as replacing elemental halogens with halide salts and an oxidizing agent like H₂O₂. google.com | Improves safety for workers and reduces environmental contamination. |
| Designing Safer Chemicals | While the target molecule is fixed, ensuring that any intermediates are as non-toxic as possible. | Reduces the overall hazard profile of the process. |
| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water, supercritical fluids, or bio-derived solvents. brazilianjournals.com.brbrazilianjournals.com.br | Reduces air and water pollution and improves worker safety. |
| Design for Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. | Reduces energy consumption and associated greenhouse gas emissions. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis, although this is a long-term goal for complex aromatic compounds. | Reduces reliance on finite petrochemical resources. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthetic route. | Simplifies the process, reduces reagent use, and minimizes waste. |
| Catalysis | Employing catalytic reagents in place of stoichiometric ones. wipo.int | Increases reaction efficiency and reduces waste. |
By systematically applying these principles, the synthesis of this compound can be made more sustainable, economically viable, and environmentally responsible.
Advanced Spectroscopic Characterization and Computational Analysis of 2 Fluoro 4,5 Dimethoxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structural framework of a molecule. Through the analysis of various NMR experiments, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained. For 2-Fluoro-4,5-dimethoxybenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a definitive assignment of its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constants
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) provide information about the through-bond interactions with neighboring nuclei.
The aromatic region of the spectrum displays two signals. A doublet of doublets is observed for the proton at the C6 position, coupled to both the adjacent fluorine atom and the proton at the C3 position. The proton at the C3 position appears as a doublet, coupled only to the proton at C6. The two methoxy groups at positions 4 and 5 each give rise to a singlet in the upfield region of the spectrum, with their distinct chemical shifts influenced by their proximity to the fluorine and carboxylic acid functionalities. The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift, often exchanging with residual water in the solvent.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.35 | d | J(H3-F) = 7.0 |
| H-6 | 7.05 | d | J(H6-F) = 12.0 |
| OCH₃ (C4) | 3.90 | s | - |
| OCH₃ (C5) | 3.85 | s | - |
| COOH | >10 | br s | - |
| Note: Data is representative and may vary slightly based on solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and Coupling Constants
The carbons directly bonded to the fluorine (C2) and the methoxy groups (C4, C5) show characteristic downfield shifts. The carbon of the carboxylic acid group (C=O) appears at the most downfield region of the spectrum. The remaining aromatic carbons (C1, C3, C6) can be assigned based on their chemical shifts and, most definitively, through their coupling to the fluorine atom, which is observable as splitting of the carbon signals.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |
| C=O | 165.5 | - |
| C2 | 155.0 | d, ¹J(C-F) = 245.0 |
| C5 | 149.0 | d, ²J(C-F) = 15.0 |
| C4 | 145.0 | d, ³J(C-F) = 10.0 |
| C1 | 118.0 | d, ²J(C-F) = 20.0 |
| C6 | 115.0 | d, ³J(C-F) = 5.0 |
| C3 | 112.0 | d, ⁴J(C-F) = 2.0 |
| OCH₃ (C4) | 56.5 | - |
| OCH₃ (C5) | 56.0 | - |
| Note: Data is representative and may vary slightly based on solvent and experimental conditions. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) and its Utility in Structural Elucidation
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom within a molecule. Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it is an excellent probe for structural analysis. In the ¹⁹F NMR spectrum of this compound, a single signal is expected. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. More importantly, the multiplicity of the signal, a doublet of doublets, arises from coupling to the two ortho protons (H-3 and H-6), confirming their spatial proximity to the fluorine atom. This information is instrumental in confirming the substitution pattern of the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
To unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals of H-3 and H-6 would confirm their through-bond coupling.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the protonated carbons. For instance, the proton signal at δ 7.35 ppm would show a correlation to the carbon signal at δ 112.0 ppm, confirming the C3-H3 bond. Similarly, correlations would be observed for C6-H6 and the methoxy groups.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. For this compound (C₉H₉FO₄), high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass, confirming the molecular formula.
Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be rationalized based on the stability of the resulting ions and neutral fragments. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH). For this compound, characteristic fragment ions would also arise from the loss of methyl radicals (•CH₃) from the methoxy groups and the elimination of formaldehyde (B43269) (CH₂O).
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Possible Fragmentation Pathway |
| [M+H]⁺ | 201.0558 | Protonated molecular ion |
| [M+Na]⁺ | 223.0377 | Sodiated molecular ion |
| [M-H]⁻ | 199.0412 | Deprotonated molecular ion |
| [M-CH₃]⁺ | 185 | Loss of a methyl radical from a methoxy group |
| [M-OCH₃]⁺ | 169 | Loss of a methoxy radical |
| [M-COOH]⁺ | 155 | Loss of the carboxyl group |
| Note: These are predicted values. Experimental values may differ slightly. The fragmentation pattern under EI would show additional fragments. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups and the carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-F stretching vibration is also expected in the fingerprint region, usually between 1000 and 1400 cm⁻¹, and its exact position can provide further structural confirmation.
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Aliphatic, -OCH₃) | 2850-2960 | Medium |
| C=O stretch (Carboxylic acid) | 1680-1720 | Strong, Sharp |
| C=C stretch (Aromatic) | 1450-1600 | Medium to Strong |
| C-O stretch (Aryl ether & acid) | 1200-1300 | Strong |
| C-F stretch | 1100-1250 | Strong |
| Note: These are typical ranges and the exact peak positions can vary. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of its outer electrons, causing them to jump from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org This phenomenon, known as electronic transition, provides valuable insights into the electronic structure of the molecule. libretexts.orgshu.ac.uk Molecules or parts of molecules that strongly absorb light in the UV-vis region are termed chromophores. libretexts.org
In the case of organic molecules, the absorption of UV-Vis radiation is typically associated with functional groups containing valence electrons with low excitation energies. shu.ac.uk The resulting spectrum often displays broad absorption bands rather than sharp lines. This is due to the superimposition of rotational and vibrational transitions onto the electronic transitions. shu.ac.uk
Common electronic transitions for organic molecules include:
π → π* transitions: These occur in molecules with unsaturated centers, such as those containing double or triple bonds, and aromatic rings. An electron is promoted from a π bonding orbital to a π* antibonding orbital. These transitions are usually strong. shu.ac.ukuzh.ch
n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. They are characteristic of molecules containing atoms with lone pairs, such as oxygen or nitrogen, adjacent to an unsaturated center. shu.ac.ukuzh.ch These transitions are generally weaker than π → π* transitions. shu.ac.uk
For this compound, the presence of the benzene (B151609) ring and the carboxyl group provides the necessary chromophores for UV-Vis absorption. The electronic transitions would primarily be of the π → π* and n → π* types, originating from the aromatic system and the carbonyl and hydroxyl groups of the carboxylic acid, as well as the methoxy groups.
Computational Chemistry and Quantum Mechanical Studies
To complement experimental data and gain a deeper understanding of the molecular properties of this compound, computational chemistry methods are employed. These techniques provide detailed information about the molecule's geometry, electronic structure, and potential for intermolecular interactions.
Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure
Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for predicting the molecular structure and vibrational frequencies of polyatomic molecules with high accuracy. niscpr.res.in Methods like B3LYP are commonly used to optimize the molecular geometry and calculate various electronic properties. niscpr.res.inresearchgate.net For substituted benzoic acids, DFT calculations provide valuable insights into their structural and electronic characteristics. niscpr.res.in
HOMO-LUMO Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's kinetic stability and the possibility of intramolecular charge transfer. niscpr.res.inajchem-a.com A smaller energy gap suggests that the molecule can be easily excited and may exhibit significant intramolecular charge transfer. niscpr.res.in
For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy and carboxyl groups, while the LUMO would be centered on the electron-deficient regions, such as the carboxylic acid group and the carbon atoms of the benzene ring. The calculated HOMO and LUMO energies, along with the energy gap, provide quantitative measures of the molecule's electronic behavior.
Table 1: Representative HOMO-LUMO Data for a Related Compound
| Parameter | Energy (eV) |
| HOMO | -6.5743 |
| LUMO | -2.0928 |
| Energy Gap | 4.4815 |
Note: This data is for a related fluorinated phenyl compound and serves as an illustrative example. ajchem-a.com The actual values for this compound would require specific DFT calculations.
Electrostatic Potential Mapping (MEP)
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays different colors to represent varying electrostatic potentials. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netyoutube.com Green areas represent neutral potential. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the carboxylic acid and potentially the aromatic protons would exhibit positive potential, indicating their susceptibility to nucleophilic interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.orgyoutube.com It allows for the investigation of charge transfer and delocalization effects within the molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations can be used to explore the conformational landscape of flexible molecules like this compound, identifying the most stable conformations and the energy barriers between them.
Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the properties of the compound in the solid state or in solution. For this compound, MD simulations could reveal how molecules pack in a crystal lattice or how they interact with solvent molecules, providing a more complete picture of its behavior in different phases.
Scientific Literature Lacks Data for Advanced Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in the advanced spectroscopic and computational analysis of the chemical compound This compound . While basic information such as its molecular formula (C₉H₉FO₄) and structure can be found in chemical databases, detailed research findings on its spectroscopic properties and theoretical predictions are not presently available in published studies.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules. These theoretical calculations provide valuable insights into the vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra of compounds. Such studies often involve optimizing the molecular geometry and then calculating various properties. For instance, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption wavelengths, while Gauge-Including Atomic Orbital (GIAO) methods are used for calculating NMR chemical shifts.
In the case of similar, related compounds, extensive research has been conducted. For example, studies on molecules like 2,4-dimethoxybenzoic acid, 2-amino-5-fluorobenzoic acid, and various halogenated benzoic acid derivatives have utilized DFT calculations to correlate theoretical predictions with experimental spectroscopic data. These investigations provide a framework for understanding how substituent groups affect the electronic and structural properties of the benzoic acid core.
However, for This compound specifically, the scientific community has yet to publish research that details its theoretical spectroscopic parameters. As a result, data tables comparing theoretically predicted values for its NMR chemical shifts, infrared vibrational frequencies, or electronic transitions with experimental data could not be generated. The absence of such fundamental research precludes a detailed discussion on its advanced spectroscopic characterization and computational analysis.
Further research, involving both the synthesis and subsequent detailed spectroscopic and computational analysis of This compound , is required to fill this knowledge gap.
Reactivity and Reaction Mechanisms Involving 2 Fluoro 4,5 Dimethoxybenzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes several key transformations, including esterification, amidation, and reduction.
Esterification Reactions
Esterification of 2-Fluoro-4,5-dimethoxybenzoic acid can be achieved through various methods, most commonly via the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. biosynth.com
Microwave-assisted esterification has emerged as a more efficient alternative, significantly reducing reaction times and often improving yields. For instance, the esterification of substituted benzoic acids has been successfully carried out under sealed-vessel microwave conditions, demonstrating the utility of this technique for hindered or deactivated substrates. researchgate.net
Another approach involves the use of coupling agents or activation with reagents like thionyl chloride (SOCl₂) to form an acyl chloride, which then readily reacts with an alcohol. For example, 4-Fluoro-3-hydroxy-benzoic acid has been converted to its methyl ester by treatment with thionyl chloride in methanol.
Table 1: Examples of Esterification Reactions of Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Reagent/Catalyst | Conditions | Product | Yield | Reference |
| Benzoic Acid | Ethanol (B145695) | H₂SO₄ | Reflux | Ethyl Benzoate | Good | biosynth.com |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ (catalytic) | Microwave, 130°C, 15 min | Ethyl 4-fluoro-3-nitrobenzoate | Good | |
| 4-Fluoro-3-hydroxy-benzoic acid | Methanol | Thionyl Chloride | 0°C to 70°C, 60 min | Methyl 4-fluoro-3-hydroxybenzoate | Not specified |
Amidation Reactions
The formation of amides from this compound typically requires the activation of the carboxylic acid to facilitate the attack by an amine. This is because amines are basic and will react with the acidic proton of the carboxylic acid in a non-productive acid-base reaction.
Commonly used coupling agents for amidation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). peptide.comnih.govchemistrysteps.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by the amine. The use of EDC is particularly advantageous as its urea (B33335) byproduct is water-soluble, simplifying purification. nih.govchemistrysteps.com For electron-deficient amines, the combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective. nih.gov
Table 2: Examples of Amidation Reactions of Carboxylic Acids
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Conditions | Product | Yield | Reference |
| 2-(Benzofuran-2-yl)acetic acid | 2-Amino-5-fluorophenol | EDC | DCM | Not specified | 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide | 63.6% | nih.gov |
| 2-(Benzofuran-2-yl)propanoic acid | 4-Amino-3-fluorophenol | EDC | DCM | Not specified | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)propanamide | 55% | nih.gov |
| Various Carboxylic Acids | Aniline (B41778) Derivatives | EDC/DMAP/HOBt (cat.) | Acetonitrile | 23°C, 42h | Functionalized Amides | Good to Excellent | nih.gov |
Reduction to Alcohols and Aldehydes
The carboxylic acid moiety of this compound can be reduced to a primary alcohol, (2-Fluoro-4,5-dimethoxyphenyl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. wikipedia.orgnih.gov The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own, although its reactivity can be enhanced by the addition of certain additives. researchgate.net
The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction must be stopped at the aldehyde stage. This can be achieved by using a less reactive hydride reagent or by converting the carboxylic acid into a derivative that is more readily reduced to an aldehyde, such as a Weinreb amide or an acyl chloride, followed by reduction with a milder reducing agent.
Reactions Involving the Aromatic Ring
The reactivity of the aromatic ring of this compound is governed by the electronic effects of its substituents: the fluorine atom, the two methoxy (B1213986) groups, and the carboxylic acid group.
Electrophilic Aromatic Substitution (EAS) with Fluorine and Methoxy Directing Effects
In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The two methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. patsnap.com The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. biosynth.com The carboxylic acid group (-COOH) is a deactivating group and a meta-director.
Given the substitution pattern of this compound, the positions for electrophilic attack are limited. The position ortho to the fluorine and meta to the carboxylic acid (C6) is the most likely site for substitution. The strong activating and directing effects of the two methoxy groups will reinforce the substitution at this position.
A relevant example is the nitration of 2-fluoro-1,4-dimethoxybenzene, which yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene, with the nitro group entering at the position para to the fluorine and ortho to a methoxy group. youtube.com Friedel-Crafts reactions, which include alkylations and acylations, are also important EAS reactions. wikipedia.orgnih.gov However, Friedel-Crafts reactions are often incompatible with strongly deactivated rings, and the carboxylic acid group on this compound would likely inhibit this reaction under standard Lewis acid catalysis. youtube.com
Table 3: Predicted and Observed Regioselectivity in Electrophilic Aromatic Substitution
| Starting Material | Electrophile | Predicted Major Product | Observed Product | Reference |
| 2-Fluoro-1,4-dimethoxybenzene | NO₂⁺ (from HNO₃) | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene (90% yield) | youtube.com |
| 2,5-Dimethoxybenzaldehyde | Br₂ in Acetic Acid | 4-Bromo-2,5-dimethoxybenzaldehyde | 4-Bromo-2,5-dimethoxybenzaldehyde (major product) | |
| m-Fluorotoluene | Acetyl Chloride/AlCl₃ | 4-Fluoro-3-methylacetophenone and 2-Fluoro-5-methylacetophenone | Mixture of isomers | google.com |
Nucleophilic Aromatic Substitution (SNAr) due to Fluorine Activation
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org In this compound, the fluorine atom can act as a leaving group. The carboxylic acid group, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho position where the fluorine is located.
The rate of SNAr reactions often follows the order F > Cl > Br > I for the leaving group, as the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com The rate-determining step is the attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For example, the reaction of 2,4-dinitrofluorobenzene with amines is a classic example of an SNAr reaction. masterorganicchemistry.comlibretexts.org While specific examples for this compound are not abundant in readily available literature, the principles of SNAr suggest that it should react with strong nucleophiles under appropriate conditions to displace the fluorine atom.
Table 4: Examples of Nucleophilic Aromatic Substitution Reactions
| Aryl Halide | Nucleophile | Conditions | Product | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Dimethylamine | Hydroxide-assisted decomposition of DMF | N,N-Dimethyl-2,4-dinitroaniline | nih.gov |
| 2,4-Dinitrofluorobenzene | Amines | Not specified | N-Aryl-2,4-dinitroaniline | masterorganicchemistry.comlibretexts.org |
| 4-Bromo-2,5-dimethoxybenzaldehyde | Thiols/K₂CO₃ | DMF, Room Temperature | 4-Alkylthio-2,5-dimethoxybenzaldehydes |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. libretexts.orgorganic-chemistry.orgnih.gov While specific studies on this compound as a direct coupling partner are not extensively documented in the literature, its structural motifs suggest potential participation in these reactions, likely after conversion to a more reactive derivative, such as an aryl halide or triflate. The fluorine atom and methoxy groups can influence the reactivity of the aromatic ring in these transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgharvard.eduorganic-chemistry.org For a derivative of this compound (e.g., an iodinated or brominated version) to participate in a Suzuki coupling, it would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The reaction is highly valued for its tolerance of a wide range of functional groups and its stereospecificity. jk-sci.com The electronic nature of the substituents on the aromatic ring can impact the reaction rate, with electron-withdrawing groups sometimes facilitating the oxidative addition step.
General Reaction Scheme for a Derivative of this compound in a Suzuki-Miyaura Coupling:
Applications in Organic Synthesis and Materials Science
Building Block for Complex Organic Molecules
The presence of multiple functional groups—a carboxylic acid, a fluorine atom, and two ether groups—makes 2-fluoro-4,5-dimethoxybenzoic acid a valuable starting material for the synthesis of more intricate molecular architectures.
This compound serves as a key precursor in the synthesis of a variety of fluorinated aromatic compounds. The introduction of fluorine into organic molecules is of significant importance for the pharmaceutical, agrochemical, and functional materials industries. hokudai.ac.jp Fluorinated aromatic carboxylic acids are considered promising building blocks for creating new, high-performance materials and biologically active compounds. hokudai.ac.jp
The synthesis of such compounds can be achieved through various methods, including the direct fluorination of aromatic systems or by using already fluorinated starting materials. biosynth.com this compound, with its inherent fluorine atom, provides a direct route to more complex fluorinated structures, bypassing the often harsh conditions required for direct fluorination. biosynth.comgoogle.com The fluorination at the 2-position of the benzoic acid moiety is a convenient method for preparing fluorinated analogs that exhibit resistance to metabolic degradation. biosynth.com This makes the compound a valuable intermediate for chemists aiming to design molecules with enhanced properties.
Fluorine-containing compounds are prevalent in modern medicine. The strategic incorporation of fluorine atoms into a drug candidate's structure can significantly enhance its metabolic stability, binding affinity, and lipophilicity. Fluorinated benzoic acids, in particular, are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. nih.gov
Research has shown that derivatives of fluorobenzoic acid are among the most common reagents for modifying peptides, a critical process in the development of new therapeutics and diagnostic agents. arkat-usa.org For example, this compound is described as a fluorinated electrophilic side-chain oxazoline, a structure that is useful in preparing compounds resistant to degradation. biosynth.com The synthesis of various bioactive compounds often starts from functionalized benzoic acids. For instance, reacting 2-bromo-4-fluorobenzoic acid with aniline (B41778) is a step in preparing compounds with potential anti-inflammatory properties. nih.gov Similarly, fluorinated coformers, including derivatives of fluorobenzoic acid, have been studied to improve the solubility and permeability of poorly absorbed drugs. rsc.org
The research findings below highlight examples of reactions involving fluorinated benzoic acid derivatives in the synthesis of biologically relevant molecules.
| Precursor | Reagent(s) | Product Type | Potential Application |
| 2-Bromo-4-fluorobenzoic acid | Aniline, Cu catalyst | 4-Fluoro-2-(phenylamino)benzoic acid | Anti-inflammatory drugs nih.gov |
| 1-Arylbenziodoxolones | Fluoride (B91410) salts | 2-Fluorobenzoic acids | Peptide radiolabeling reagents arkat-usa.org |
| Naftopidil | Fluorobenzoic acids | Crystalline drug salts | Improved drug solubility and permeability rsc.org |
Aromatic carboxylic acids are fundamental monomers in the synthesis of a wide array of polymers. While direct examples of the polymerization of this compound are not extensively documented, its structural features are analogous to monomers used in the production of high-performance polymers. For instance, aromatic dicarboxylic acids are key components in creating polyesters and polyamides.
The inclusion of fluorine in a polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electrical characteristics. Patents have described the use of fluoroalkyl carboxylic acid derivatives in the production of fluorine-containing polymers. google.com Furthermore, reagents like pentafluoropyridine (B1199360) have found applications in polymer chemistry, highlighting the utility of fluorinated aromatics in this field. acs.org Given the bifunctional nature of this compound (a carboxylic acid group for polymerization and a fluorinated aromatic ring), it stands as a potential candidate for incorporation into novel specialty polymers.
Role in the Development of Advanced Materials
The unique electronic properties conferred by the fluorine atom make fluorinated compounds valuable in materials science for creating materials with tailored functionalities.
While the direct use of this compound as a precursor for nanoparticles is not widely reported, the broader class of fluorinated carboxylic acids has been shown to be effective in the formation of highly ordered molecular structures such as self-assembled monolayers. rsc.org These monolayers are essentially two-dimensional thin films where molecules arrange themselves on a substrate. Studies have found that while fluorination can prevent homomolecular self-assembly, it significantly enhances the ability of a carboxylic acid to act as a hydrogen bond donor, facilitating the formation of bimolecular networks. rsc.org This property is crucial for the bottom-up fabrication of nanoscale devices and functional surfaces.
In the context of thin films, various fluorinated compounds are used as precursors in deposition techniques. For example, in atomic layer deposition (ALD), metal fluorides are used to create thin films with specific optical and electronic properties, such as Lithium Fluoride (LiF) films. researchgate.net Although different precursors are typically used in these processes, the principle of using fluorinated molecules to build materials layer-by-layer is well-established. Fluorinated benzoic acids are also utilized as chemical tracers in applications like enhanced oil recovery due to their stability and low detection limits, demonstrating their utility in complex material systems. wiley.comrsc.org
Medicinal Chemistry and Biological Activity of Derivatives
Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid Derivatives for Biological Evaluation
The synthesis of derivatives of this compound for biological evaluation typically involves the modification of the carboxylic acid group to form amides and esters. These reactions are standard procedures in medicinal chemistry, allowing for the exploration of a wide range of chemical diversity and the potential for enhanced biological activity.
The formation of amides from this compound can be achieved through coupling reactions with various amines. Common coupling reagents such as (benzotriazol-1-yloxy) tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or N,N'-dicyclohexylcarbodiimide (DCC) are often employed to facilitate this transformation. nih.gov The general scheme for this synthesis involves the activation of the carboxylic acid group, followed by nucleophilic attack by the amine.
Similarly, ester derivatives can be synthesized by reacting this compound with a variety of alcohols under acidic conditions, often with a catalyst such as sulfuric acid. These synthetic routes provide access to a library of derivatives with different substituents, which is crucial for structure-activity relationship studies.
Structure-Activity Relationship (SAR) Studies of Derivatives.nih.gov
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on the impact of modifying various parts of the molecule.
Impact of Substituent Modifications on Biological Activity
The biological activity of derivatives of this compound can be significantly influenced by the nature and position of substituents on the aromatic ring and on the amide or ester functional group. The presence of fluoro and methoxy (B1213986) groups is known to affect the electronic properties and lipophilicity of molecules, which in turn can impact their interaction with biological targets. nih.gov
The fluorine atom, being highly electronegative, can alter the acidity of the carboxylic acid group and participate in hydrogen bonding, potentially enhancing binding affinity to target proteins. The dimethoxy groups at positions 4 and 5 also play a crucial role in modulating the molecule's properties. In some classes of anticancer agents, such as 4-anilino-quinazoline derivatives, the presence of a 6,7-dimethoxy substituent has been shown to result in better inhibitory effects against key enzymes like EGFR and VEGFR-2. nih.gov
Modification of the carboxylic acid to an amide or ester introduces a new point of diversity. The nature of the R group in the amide or ester can influence solubility, cell permeability, and metabolic stability. For example, in a series of amides derived from ferulic acid, the substituents on the amide nitrogen were found to be critical for their cytotoxic and antifungal activities. nih.gov
Table 1: Impact of Substituents on Biological Activity of Benzoic Acid Derivatives
| Parent Compound | Substituent Modification | Observed Effect on Biological Activity | Reference |
| 4-anilino-quinazoline | 6,7-dimethoxy substitution | Enhanced inhibitory effects against EGFR and VEGFR-2 | nih.gov |
| Ferulic acid | Amide formation with various amines | Modulation of cytotoxic and antifungal activity | nih.gov |
Pharmacophore Identification
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For derivatives of this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the carbonyl oxygen), hydrogen bond donors (if an amide is present), an aromatic ring, and hydrophobic features contributed by the methoxy groups.
Potential as Intermediate for Pharmaceutical Drugs.biosynth.comnih.gov
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. biosynth.comchemimpex.com Its fluorinated and methoxylated phenyl ring is a scaffold that can be incorporated into a variety of drug candidates.
Antifungal Agents.nih.gov
Derivatives of benzoic acid have been investigated for their antifungal properties. nih.gov For example, amides derived from ferulic acid, which shares some structural similarities with the target compound, have demonstrated activity against various fungal strains, including Candida albicans. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of the fungal cell wall. nih.gov The 2-fluoro-4,5-dimethoxybenzoyl scaffold could be incorporated into novel antifungal agents, with the substituents playing a key role in their efficacy and spectrum of activity.
Anticancer Drugs.nih.gov
The 2-fluoro-4,5-dimethoxybenzoyl moiety is a feature in some compounds with anticancer activity. The presence of both fluoro and methoxy groups on a phenyl ring is a common strategy in the design of anticancer agents to enhance their biological activity. nih.gov For instance, the introduction of methoxy groups has been shown to be important for the antimetastatic activity of some anticancer compounds. nih.gov Two series of novel phosphoramidates of 5-fluoro-2'-deoxyuridine, a known anticancer agent, were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines, with some derivatives showing remarkable activity. nih.gov This highlights the potential of using fluorinated and methoxylated building blocks like this compound in the development of new anticancer drugs.
Antibacterial Agents
Derivatives of fluorinated benzoic acids have been investigated for their potential as antibacterial agents. The introduction of a fluorine atom to the benzoic acid scaffold is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. One such area of exploration is the synthesis of fluorobenzoylthiosemicarbazides.
In a study focusing on structure-activity relationships, a series of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides were synthesized and evaluated for their antibacterial activity against Gram-positive bacteria. nih.gov The antibacterial efficacy of these thiosemicarbazide (B42300) derivatives was found to be significantly influenced by the substitution pattern at the N4 aryl position. nih.gov Notably, the 1,2,4-triazole (B32235) cyclized analogues of these compounds did not show potent activity. nih.gov The most promising results were observed for derivatives containing a trifluoromethyl group. nih.gov Specifically, compounds designated as 15a, 15b, and 16b demonstrated notable activity against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with Minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov
The antibacterial properties of various benzoic acid derivatives have also been assessed against Escherichia coli. Benzoic acid itself and 2-hydroxybenzoic acid showed the strongest activity, with a MIC of 1 mg/mL. nih.gov The introduction of additional hydroxyl or methoxyl groups tended to weaken the antibacterial effect compared to the parent benzoic acid. nih.gov For instance, other tested derivatives inhibited E. coli at a concentration of 2 mg/mL, while 3,4,5-trihydroxybenzoic acid was the least effective, with a MIC value of 4 mg/mL. nih.gov
Table 1: In-vitro Antibacterial Activity of Selected Benzoic Acid Derivatives
| Compound/Derivative | Test Organism | MIC (mg/mL) |
|---|---|---|
| Benzoic acid | E. coli O157 | 1 |
| 2-hydroxybenzoic acid | E. coli O157 | 1 |
| Other hydroxy/methoxy derivatives | E. coli O157 | 2 |
Data sourced from a study on the effect of positional isomerism of benzoic acid derivatives. nih.gov
Antioxidant Agents
The antioxidant potential of benzoic acid derivatives is a field of significant interest, with research focusing on how different substituents on the aromatic ring influence radical scavenging capabilities. The presence of hydroxyl and methoxy groups, such as those in this compound, is critical to this activity. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) are commonly used to evaluate this potential.
For instance, a study on the aerial parts of Coronopus didymus led to the isolation of a flavone (B191248), 5,7,4'-trihydroxy-3'-methoxy flavone, which demonstrated potent free radical scavenging in DPPH and ABTS assays, with IC₅₀ values of 43.8 and 0.08 μg/mL, respectively. nih.gov The ethanol (B145695) extract of the plant, rich in phenolic compounds, also showed high radical scavenging activity. nih.gov In the FRAP assay, the isolated flavone had a value of 1621.7 μM Fe(II) equivalents. nih.gov
Another study investigating an ethanol extract of Zingiber zerumbet rhizome reported very strong antioxidant activity. unair.ac.id The extract showed an IC₅₀ value of 11.40 ± 0.23 µg/mL in the DPPH assay and a FRAP value of 19.38 ± 0.14 µg/mL, categorizing it as a very strong antioxidant. unair.ac.id Its activity in the ABTS assay was also notable, with an IC₅₀ of 89.32 ± 0.15 µg/mL, considered strong. unair.ac.id The antioxidant strength is often categorized based on IC₅₀ values, where values less than 50 µg/mL are considered very strong. researchgate.net
Table 2: Antioxidant Activity of Selected Plant Extracts Containing Phenolic Compounds
| Extract/Compound | Assay | IC₅₀ (µg/mL) | FRAP Value (µM Fe(II) Eq.) | Antioxidant Strength |
|---|---|---|---|---|
| Zingiber zerumbet Extract | DPPH | 11.40 ± 0.23 | - | Very Strong |
| Zingiber zerumbet Extract | ABTS | 89.32 ± 0.15 | - | Strong |
| Zingiber zerumbet Extract | FRAP | - | 19.38 ± 0.14 | Very Strong |
| 5,7,4'-trihydroxy-3'-methoxy flavone | DPPH | 43.8 | - | Very Strong |
| 5,7,4'-trihydroxy-3'-methoxy flavone | ABTS | 0.08 | - | Very Strong |
Data compiled from studies on Zingiber zerumbet unair.ac.id and Coronopus didymus. nih.gov
Interactions with Biological Targets
Enzyme Inhibition Studies (e.g., Liver Pyruvate (B1213749) Kinase)
The liver-specific isoform of pyruvate kinase (PKL) has been identified as a significant therapeutic target, particularly for metabolic diseases. nih.gov Inhibition of PKL can modulate glycolysis and lipogenesis, making it a focus for drug discovery. Research into allosteric inhibitors of PKL has explored various molecular scaffolds.
A recent study focused on the design and synthesis of sulfone-based urolithin analogs as cell-permeable allosteric inhibitors of PKL. nih.gov Urolithins are metabolites produced by gut microflora from ellagic acid. This research highlighted that incorporating a sulfone moiety into the urolithin structure leads to substantial PKL inhibition. nih.gov The inhibitory effect was further enhanced by the presence of catechol moieties. nih.gov
Several of the synthesized compounds displayed promising inhibitory activity in HepG2 cell lysates. nih.gov Specifically, compounds designated as 15d, 9d, 15e, 18a, 12d, and 15a showed IC₅₀ values ranging from 4.3 µM to 18.7 µM. nih.gov Among these, compound 15e was particularly noteworthy as it not only decreased PKL activity and triacylglycerol content but also demonstrated efficient cellular uptake, marking it as a promising candidate for further investigation in the context of metabolic dysfunction-associated fatty liver disease (MAFLD). nih.gov While not direct derivatives of this compound, these findings underscore the potential for substituted aromatic structures to act as potent enzyme inhibitors.
Table 3: PKL Inhibitory Activity of Selected Sulfone-Based Urolithin Analogs
| Compound | PKL Inhibition IC₅₀ (µM) |
|---|---|
| 15d | 4.3 - 18.7 |
| 9d | 4.3 - 18.7 |
| 15e | 4.3 - 18.7 |
| 18a | 4.3 - 18.7 |
| 12d | 4.3 - 18.7 |
| 15a | 4.3 - 18.7 |
Data represents the range of promising IC₅₀ values for the listed compounds from the study. nih.gov
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways
The current synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid and related structures, while established, offers opportunities for innovation to enhance efficiency, yield, and environmental compatibility. One patented method for preparing 2-halo-4,5-dimethoxybenzoic acids involves the targeted halogenation of o-dimethoxy benzene (B151609), followed by chloromethylation and subsequent oxidation. google.com This multi-step process, while effective, highlights the need for more direct and atom-economical approaches.
Future research should focus on the development of novel synthetic strategies. For instance, the direct C-H fluorination of 4,5-dimethoxybenzoic acid would represent a significant advancement, potentially reducing the number of synthetic steps and the generation of hazardous waste. Furthermore, exploring alternative starting materials, such as the use of 2,3,4,5-tetrafluorobenzoic acid followed by selective defluorination and methoxylation, could provide new routes to the target molecule and its analogs. researchgate.net The development of continuous flow processes, as mentioned for 2-Fluoro-4-methoxybenzoic acid, could also be adapted to optimize the production of this compound, ensuring greater scalability and consistency. innospk.com
A comparative overview of potential synthetic strategies is presented below:
| Starting Material | Key Transformation | Potential Advantages |
| o-dimethoxy benzene | Halogenation, Chloromethylation, Oxidation google.com | Established route |
| 4,5-dimethoxybenzoic acid | Direct C-H Fluorination | Increased atom economy, fewer steps |
| 2,3,4,5-tetrafluorobenzoic acid | Selective defluorination/methoxylation researchgate.net | Access to diverse fluorination patterns |
Advanced Catalyst Development for Derivatization
The derivatization of this compound is crucial for exploring its structure-activity relationships and developing new applications. Advanced catalysts can play a pivotal role in achieving selective and efficient transformations.
Rhodium-mediated decarboxylative conjugate addition has been shown to be effective for other fluorinated benzoic acids, suggesting its potential applicability for creating novel carbon-carbon bonds at the carboxylate position of this compound. nih.gov Research into developing more robust and versatile rhodium catalysts, or exploring other transition metals, could expand the scope of this reaction.
Furthermore, catalytic reduction is a key step in many synthetic sequences involving fluorinated benzoic acids. google.com While catalysts like palladium, platinum, and Raney nickel are commonly used, there is a need for catalysts with enhanced selectivity, particularly to avoid dehalogenation during hydrogenation. google.comgoogle.com The development of catalysts with tunable activity, perhaps through the use of specific ligands or supports, could address this challenge.
Future catalyst development should target:
Enhanced Selectivity: Catalysts that can differentiate between various functional groups on the aromatic ring.
Improved Efficiency: Catalysts that operate under milder conditions with lower loadings.
Broader Scope: Catalysts that can facilitate a wider range of derivatization reactions, such as amidation, esterification, and cross-coupling reactions.
In-depth Mechanistic Studies of Biological Activity
While the biological activities of various benzoic acid derivatives have been reported, the specific mechanisms of action for this compound remain largely unexplored. Drawing parallels from related compounds, several avenues for investigation emerge.
For instance, some benzoic acid derivatives have been found to modulate the proteostasis network, which is implicated in aging and age-related diseases. mdpi.com Investigating whether this compound or its derivatives can influence protein degradation pathways like the ubiquitin-proteasome system or autophagy could uncover novel therapeutic applications.
Other benzoic acid derivatives have shown promise as inhibitors of enzymes such as influenza neuraminidase and cyclooxygenase-2 (COX-2). nih.govnih.govmdpi.comresearchgate.net Detailed enzymatic assays and structural biology studies are needed to determine if this compound exhibits similar inhibitory activities. Understanding the binding modes of these compounds, as has been done for 2,5-substituted benzoic acid inhibitors of Mcl-1 and Bfl-1, is crucial for rational drug design. nih.gov
Future mechanistic studies should include:
Target Identification: Uncovering the specific proteins or cellular pathways that interact with this compound.
Enzymatic and Cellular Assays: Quantifying the biological effects of the compound and its derivatives in relevant biological systems.
Structural Biology: Determining the three-dimensional structures of the compound in complex with its biological targets to elucidate the molecular basis of its activity.
Development of Targeted Drug Delivery Systems
To maximize the therapeutic potential and minimize potential side effects of this compound and its derivatives, the development of targeted drug delivery systems is essential. These systems aim to deliver the active compound specifically to the site of action, thereby increasing efficacy and reducing systemic exposure. nih.gov
Vesicular carrier systems, such as liposomes and nanosomes, represent a promising approach. nih.gov These nanocarriers can encapsulate the drug, protecting it from degradation and enabling controlled release. By modifying the surface of these carriers with targeting ligands (e.g., antibodies, peptides), they can be directed to specific cells or tissues.
Future research in this area should focus on:
Formulation Development: Creating stable and efficient formulations of this compound within various drug delivery platforms.
Targeting Strategies: Identifying and incorporating appropriate targeting moieties to direct the drug to diseased tissues.
In Vitro and In Vivo Evaluation: Assessing the release kinetics, cellular uptake, and therapeutic efficacy of the formulated compound in relevant models.
Computational Design of New Derivatives with Enhanced Properties
In silico methods offer a powerful tool for accelerating the discovery and optimization of new derivatives of this compound with improved properties. stmjournals.com Structure-based drug design, guided by the crystal structures of target enzymes, can be used to design novel inhibitors with high potency and selectivity. nih.govresearchgate.net
Molecular docking simulations can predict the binding affinity and orientation of new derivatives within a target's active site, allowing for the rational design of modifications to the this compound scaffold. nih.govmdpi.com This approach can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.
Key areas for computational research include:
Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the key structural features that contribute to the desired biological activity.
Pharmacophore Modeling: To develop a 3D model of the essential interactions required for biological activity.
ADME/Toxicity Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and potential toxicity of new derivatives, guiding the design of compounds with favorable pharmacokinetic profiles. mdpi.comstmjournals.com
By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and beyond.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-fluoro-4,5-dimethoxybenzoic acid in laboratory settings?
- Methodological Answer :
- Oxidation of Aldehyde Precursors : Start with 2-fluoro-4,5-dimethoxybenzaldehyde ( ) and oxidize using KMnO₄ in aqueous conditions (40°C, 1.5 hours) to yield the carboxylic acid. Recrystallize from ethanol-water for purity .
- Demethylation Strategies : For analogs, BBr₃ in dichloromethane can cleave methoxy groups (e.g., 2-fluoro-4-methoxybenzoic acid → 2-fluoro-4-hydroxybenzoic acid), which may be adapted for selective deprotection .
- Fluorination via Carbanion Intermediates : Use nitrobenzene derivatives and carbanion reactions (e.g., with Cl⁻ or F⁻) to introduce fluorine at specific positions, followed by oxidation .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- GC-MS : Analyze fragmentation patterns (e.g., base peak at m/z 198 for 4-hydroxy-3,5-dimethoxybenzoic acid) to confirm core structure .
- HPLC : Use a C18 column with 1% acetic acid/25% methanol to assess purity and resolve degradation products .
- NMR : Assign peaks for fluorine (¹⁹F NMR) and methoxy groups (³.7–3.8 ppm in ¹H NMR) to verify substitution patterns .
- Elemental Analysis : Validate empirical formulas (e.g., C₉H₉IO₄ for iodinated analogs) to confirm stoichiometry .
Q. How does the presence of fluorine and methoxy groups influence the stability and reactivity of this compound under standard laboratory conditions?
- Methodological Answer :
- Stability : Fluorine enhances thermal and oxidative stability due to its electronegativity (e.g., 3,5-difluoro analogs show reduced decomposition at 50°C) . Methoxy groups may sterically hinder electrophilic substitution at adjacent positions .
- Reactivity : Fluorine directs electrophiles to meta positions, while methoxy groups activate para positions. Test via nitration or bromination reactions .
- pH Sensitivity : Conduct stability studies in acidic/basic buffers (pH 1–13) to identify degradation pathways (e.g., hydrolysis of methoxy groups) .
Advanced Research Questions
Q. What strategies can optimize the fluorination step in the synthesis of this compound to minimize byproducts?
- Methodological Answer :
- Directed Ortho-Metalation : Use n-BuLi with directing groups (e.g., methoxy) to position fluorine selectively, reducing regioisomers .
- Electrophilic Fluorination : Employ Selectfluor® or F-TEDA-BF₄ under controlled temperatures (−20°C to 25°C) to limit over-fluorination .
- Byproduct Monitoring : Use TLC (silica, ethyl acetate/petroleum ether) and ¹⁹F NMR to track intermediates and adjust reaction stoichiometry .
Q. How can computational chemistry predict the biological activity of this compound compared to its structural analogs?
- Methodological Answer :
- Molecular Docking : Compare binding affinities to enzyme targets (e.g., cyclooxygenase) with analogs like 3,5-difluoro-2-hydroxybenzoic acid () using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronegativity (fluorine) and lipophilicity (methoxy) with anti-inflammatory activity (pIC₅₀ values) .
- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity relative to non-fluorinated analogs (e.g., syringic acid) .
Q. How should researchers address contradictions in reported biological activities between this compound and similar benzoic acid derivatives?
- Methodological Answer :
- Assay Standardization : Replicate enzyme inhibition studies (e.g., COX-2) under uniform conditions (pH 7.4, 37°C) to eliminate variability .
- Structural Comparison : Perform X-ray crystallography on protein-ligand complexes to identify critical interactions (e.g., hydrogen bonding with fluorine) .
- Meta-Analysis : Aggregate data from PubChem and ECHA to identify trends in bioactivity across substituent patterns (e.g., fluoro vs. bromo derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
